molecular formula C22H27N3S B10865317 N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Cat. No.: B10865317
M. Wt: 365.5 g/mol
InChI Key: BLMQKWGEBKYELE-RMKNXTFCSA-N
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Description

N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a carbothioamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,5-Dimethylphenyl Group: The piperazine ring is then substituted with a 2,5-dimethylphenyl group using nucleophilic aromatic substitution reactions.

    Addition of Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group is introduced via a Heck reaction, where the piperazine derivative reacts with a suitable aryl halide in the presence of a palladium catalyst.

    Introduction of Carbothioamide Group: Finally, the carbothioamide group is introduced through the reaction of the piperazine derivative with thiocarbonyldiimidazole or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbothioamide group, converting it to corresponding amines or thiols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Amines or thiols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)piperazine: A simpler analog lacking the phenylprop-2-en-1-yl and carbothioamide groups.

    4-Phenylpiperazine: Another analog with a phenyl group attached to the piperazine ring.

    N-(2,5-dimethylphenyl)-4-phenylpiperazine: Similar structure but without the carbothioamide group.

Uniqueness

N-(2,5-dimethylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N3S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide

InChI

InChI=1S/C22H27N3S/c1-18-10-11-19(2)21(17-18)23-22(26)25-15-13-24(14-16-25)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+

InChI Key

BLMQKWGEBKYELE-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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